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Compound of Interest

Compound Name: Imp2-IN-3

Cat. No.: B12386683 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers utilizing quantitative PCR (qPCR) to analyze the expression

of Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2.

Frequently Asked Questions (FAQs) &
Troubleshooting
Q1: I am not getting any amplification product in my qPCR for IMP2.

A1: No amplification can be due to several factors. Here is a step-by-step troubleshooting

guide:

Check RNA Quality and Integrity: Ensure your RNA has a 260/280 ratio of ~2.0 and a

260/230 ratio of 2.0-2.2. Run an aliquot on a denaturing agarose gel to check for distinct

ribosomal RNA bands, indicating minimal degradation.[1] Degraded RNA can significantly

reduce the efficiency of the reverse transcription step.[1]

Reverse Transcription (RT) Efficiency: Verify the efficiency of your cDNA synthesis. Use a

reliable reverse transcriptase and consider using a mix of oligo(dT) and random hexamer

primers to ensure comprehensive cDNA synthesis. Include a no-RT control to check for

genomic DNA contamination.

Primer Design and Concentration: Poorly designed primers are a common cause of

amplification failure.[1][2] Ensure your primers for IMP2 are specific and do not form
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secondary structures or primer-dimers.[3] The optimal primer concentration typically ranges

from 100 to 500 nM and should be determined empirically.[4]

Cycling Conditions: The annealing temperature is critical for primer binding. Use a

temperature gradient qPCR to determine the optimal annealing temperature for your specific

primer set.[2] Ensure the initial denaturation and extension times are adequate.[1]

Q2: My qPCR efficiency for IMP2 is low (less than 90%).

A2: Low amplification efficiency can lead to inaccurate quantification.[5] Consider the following:

Optimize Primer Concentration: Titrate the concentration of your forward and reverse primers

to find the optimal balance that maximizes efficiency.

Adjust Annealing Temperature: A suboptimal annealing temperature can reduce primer

binding efficiency. Perform a temperature gradient qPCR to identify the ideal temperature.

Assess Template Quality: PCR inhibitors carried over from RNA extraction can inhibit the

polymerase. Try diluting your cDNA template (e.g., 1:5 or 1:10) to dilute out inhibitors.[6]

Redesign Primers: If optimization fails, your primers may be the issue. Design new primers

targeting a different region of the IMP2 transcript. Aim for an amplicon size between 70 and

200 base pairs for optimal efficiency.[4]

Q3: I am observing multiple peaks in my melt curve analysis for IMP2.

A3: Multiple peaks in a melt curve indicate the presence of more than one PCR product, which

could be non-specific amplicons or primer-dimers.[5]

Primer-Dimers: These often appear as a peak at a lower melting temperature than the

specific product.[4] To mitigate this, you can try reducing the primer concentration or

increasing the annealing temperature.[7]

Non-Specific Amplification: This can be caused by primers binding to unintended targets. To

confirm this, run your qPCR product on an agarose gel. If you see multiple bands, your

primers are not specific.[8] Redesigning primers with higher specificity is the best solution.[2]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.researchgate.net/profile/Houda-Kawas/post/Problem-with-PCR-amplification2/attachment/59d63ea779197b807799b3b0/AS%3A424680550080512%401478263141429/download/D11208~.pdf
https://blog.addgene.org/deep-dive-qpcr
https://pcrbio.com/app/uploads/Troubleshoot-your-qPCR-v1.pdf
https://tools.thermofisher.com/content/sfs/manuals/D13002~.pdf
https://www.researchhub.com/post/513/how-to-properly-validate-primers-for-qpcr
https://www.biozym.com/media/pdf/79/3b/9f/510000_Azure-qPCR-troubleshooting-flyer_20210819.pdf
https://blog.addgene.org/deep-dive-qpcr
https://www.researchhub.com/post/513/how-to-properly-validate-primers-for-qpcr
https://blog.addgene.org/deep-dive-qpcr
https://solisbiodyne.com/EN/resources/troubleshooting-guide/troubleshooting-guide-for-qpcr
https://www.researchgate.net/figure/alidation-of-qPCR-primers-A-Melting-curve-analysis-for-testing-primer-specificity-A_fig1_342637445
https://pcrbio.com/app/uploads/Troubleshoot-your-qPCR-v1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ensure your primers span an exon-exon junction to avoid amplification of any contaminating

genomic DNA.[1][9]

Q4: My Ct values for IMP2 are very high or inconsistent across replicates.

A4: High or inconsistent Ct values can be due to:

Low IMP2 Expression: IMP2 expression levels may be inherently low in your samples. You

may need to start with a higher amount of total RNA for your reverse transcription reaction.

Pipetting Errors: Inaccurate pipetting can introduce significant variability.[10] Use calibrated

pipettes, and whenever possible, prepare a master mix for your qPCR reactions to minimize

well-to-well variation.[7]

Poor Template Quality: As mentioned before, degraded RNA or the presence of inhibitors

can lead to inconsistent results.

IMP2 Primer Design and Validation Data
Proper primer design and validation are crucial for accurate qPCR results. Below is a summary

of commercially available and literature-derived primer sets for human IMP2 (IGF2BP2).

Primer Set
ID

Forward
Primer
(5'-3')

Reverse
Primer
(5'-3')

Reported
Efficiency

R²
Source/Ven
dor

HP229938

GTTGGTGC

CATCATCGG

AAAGG

TGGATGGT

GACAGGCT

TCTCTG

Not specified Not specified

OriGene

Technologies[

11]

Bio-Rad Proprietary Proprietary 100% 0.9998

Bio-Rad

Laboratories[

12]

Su et al.
AGCTAAGC

GGGCAT

CCGCAGCG

GGAAATCAA

TCT

Not specified Not specified
Su et al.

(2022)[13]
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Experimental Protocols
I. RNA Extraction and cDNA Synthesis

RNA Extraction: Isolate total RNA from cells or tissues using a reputable kit or a standard

protocol like TRIzol extraction. Assess RNA quality and quantity using a spectrophotometer

and agarose gel electrophoresis.

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating

genomic DNA. This is a critical step to prevent false-positive results.[1]

Reverse Transcription: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse

transcription kit. A mix of oligo(dT) and random hexamer primers is recommended for

comprehensive cDNA synthesis.

II. qPCR Protocol for IMP2 Expression Analysis
Reaction Setup: Prepare a qPCR master mix containing SYBR Green master mix, forward

and reverse primers (at their optimal concentration), and nuclease-free water.

Plate Setup:

Aliquot the master mix into a 96-well qPCR plate.

Add your cDNA templates (including experimental samples, no-template controls, and no-

RT controls) to the respective wells in triplicate.

Seal the plate securely.

Thermal Cycling: Perform the qPCR using a real-time PCR detection system with the

following general cycling conditions. These may need to be optimized for your specific

instrument and primer set.

Initial Denaturation: 95°C for 2-10 minutes.

Cycling (40 cycles):

Denaturation: 95°C for 15 seconds.
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Annealing/Extension: 60°C for 1 minute (data collection step).

Melt Curve Analysis: Perform a melt curve analysis at the end of the run to assess the

specificity of the amplification.[5]

Data Analysis:

Determine the cycle threshold (Ct) for each sample.

Calculate the relative expression of IMP2 using the ΔΔCt method, normalizing to a

validated housekeeping gene (e.g., GAPDH, ACTB).

Visualizing Experimental Workflows and Signaling
Pathways
qPCR Experimental Workflow
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qPCR Workflow for IMP2 Expression Analysis

Sample Preparation

qPCR
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Troubleshooting: No IMP2 Amplification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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